molecular formula C11H10ClNO B11896931 4-Chloro-2-methoxy-7-methylquinoline

4-Chloro-2-methoxy-7-methylquinoline

Cat. No.: B11896931
M. Wt: 207.65 g/mol
InChI Key: AITGWEGNZIETSG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a chlorine atom at the fourth position, a methoxy group at the second position, and a methyl group at the seventh position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-7-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxy-7-methylquinoline and a chlorinating agent.

    Chlorination Reaction: The chlorination of 2-methoxy-7-methylquinoline is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the fourth position.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include 4-amino-2-methoxy-7-methylquinoline or 4-thio-2-methoxy-7-methylquinoline.

    Oxidation Reactions: Products include quinoline-2,4-dione derivatives.

    Reduction Reactions: Products include partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-7-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-7-methylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-Chloro-2-methoxy-7-methylquinoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 4-Chloro-7-methoxy-2-methylquinoline, 4-Chloro-7-fluoro-2-methylquinoline, and 4-Chloro-2,8-bis(trifluoromethyl)quinoline.

    Uniqueness: The presence of the methoxy group at the second position and the methyl group at the seventh position distinguishes it from other quinoline derivatives, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-chloro-2-methoxy-7-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-9(12)6-11(14-2)13-10(8)5-7/h3-6H,1-2H3

InChI Key

AITGWEGNZIETSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)OC)Cl

Origin of Product

United States

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